molecular formula C8H5BrF5NO B1447684 2-Bromo-6-difluoromethoxy-3-(trifluoromethyl)aniline CAS No. 1804896-31-8

2-Bromo-6-difluoromethoxy-3-(trifluoromethyl)aniline

Cat. No.: B1447684
CAS No.: 1804896-31-8
M. Wt: 306.03 g/mol
InChI Key: KAZKKPAHNMQZRN-UHFFFAOYSA-N
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Description

2-Bromo-6-difluoromethoxy-3-(trifluoromethyl)aniline is a sophisticated multifunctional aniline derivative engineered for advanced pharmaceutical research and development. Its molecular structure incorporates bromine, difluoromethoxy, and trifluoromethyl groups on a single aromatic ring, making it a highly versatile and valuable building block for constructing complex bioactive molecules. The presence of both bromine and multiple fluorinated groups provides unique and orthogonal reactivity for various metal-catalyzed cross-coupling reactions, such as Suzuki, Negishi, and Buchwald-Hartwig aminations, enabling the rapid assembly of diverse chemical libraries . In medicinal chemistry, the strategic incorporation of fluorinated groups is a well-established tactic to fine-tune the properties of lead compounds . The trifluoromethyl (CF3) group is a strong electron-withdrawing moiety known to enhance metabolic stability and improve lipophilicity, which can lead to better membrane permeability and overall bioavailability of drug candidates . The difluoromethoxy (OCF2H) group is an equally important motif, acting as a bioisostere for other functional groups. It possesses a significant hydrogen bond donor ability, a characteristic not shared by the trifluoromethyl group, which allows it to influence target binding and solubility . The combination of these features on a single aniline scaffold makes this compound a critical intermediate for the synthesis of potential Active Pharmaceutical Ingredients (APIs), particularly in the development of agrochemicals and life-saving medicines . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-bromo-6-(difluoromethoxy)-3-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF5NO/c9-5-3(8(12,13)14)1-2-4(6(5)15)16-7(10)11/h1-2,7H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAZKKPAHNMQZRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)Br)N)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of Aniline Derivative

The initial step involves selective bromination of an aniline derivative to introduce the bromine atom at the 2-position. This is commonly achieved by treating the aniline substrate with brominating agents under controlled conditions to avoid over-bromination or substitution at undesired positions.

Introduction of Difluoromethoxy Group

The difluoromethoxy substituent (-OCF2H) is introduced via nucleophilic substitution reactions. One approach involves the use of difluoromethoxy reagents or precursors that react with suitable leaving groups on the aromatic ring under basic conditions. The reaction is typically carried out in DMSO or THF to enhance nucleophilicity and solubility of reactants.

Incorporation of Trifluoromethyl Group

The trifluoromethyl (-CF3) group can be introduced by electrophilic trifluoromethylation reagents or via nucleophilic substitution if a suitable leaving group is present. The trifluoromethylation step often requires carefully controlled conditions to ensure regioselectivity, targeting the 3-position on the aromatic ring.

Representative Synthetic Route Example

Step Reaction Description Reagents/Conditions Yield (%) Notes
1 Bromination of aniline derivative Brominating agent, controlled temperature Not specified Selective 2-position bromination
2 Introduction of difluoromethoxy group Difluoromethoxy reagent, base, DMSO or THF Not specified Nucleophilic substitution
3 Trifluoromethylation Electrophilic CF3 reagent or nucleophilic substitution Not specified Regioselective at 3-position
4 Reduction of nitro to amine (if needed) Sodium dithionite in ethanol/water, rt overnight 41% (example from related compound) Followed by acid treatment to isolate HCl salt

Research Findings and Observations

  • The bromination step requires careful control to avoid polybromination and to maintain the integrity of other substituents.
  • The difluoromethoxy group is less commonly introduced than trifluoromethoxy, requiring specialized reagents and conditions. Literature indicates two-step methods starting from phenols for trifluoromethoxy, which can be adapted for difluoromethoxy introduction.
  • The trifluoromethyl group is generally introduced via electrophilic trifluoromethylation, a well-established method in fluorine chemistry.
  • Reduction of nitro precursors to amines using sodium dithionite is effective and yields moderate product amounts, as seen with related trifluoromethoxy anilines.
  • Solvents like DMSO and THF play a critical role in enhancing reaction rates and selectivity during nucleophilic substitutions.

Comparative Data Table of Related Compounds Preparation

Compound Key Functional Groups Main Synthetic Challenges Typical Yield Reference
2-Bromo-3-difluoromethoxy-6-(trifluoromethyl)aniline Br, OCF2H, CF3, NH2 Selective bromination, difluoromethoxy introduction Not specified
2-Bromo-6-nitro-4-trifluoromethoxyaniline Br, NO2, OCF3 Nitro reduction to amine, trifluoromethoxy installation 41% (reduction step)
Aryl trifluoromethyl ethers (general) OCF3 Two-step phenol derivatization Varies

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-difluoromethoxy-3-(trifluoromethyl)aniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The bromine atom can be substituted with other nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aniline derivatives.

Scientific Research Applications

2-Bromo-6-difluoromethoxy-3-(trifluoromethyl)aniline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound can be used in the development of fluorinated analogs of biologically active molecules.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Bromo-6-difluoromethoxy-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : The position of the trifluoromethyl group significantly impacts electronic properties. For example, 3-(trifluoromethyl)aniline lacks the electron-withdrawing difluoromethoxy group, resulting in higher basicity compared to the target compound .
  • Electron-Withdrawing Effects : The difluoromethoxy group (–OCF₂) in the target compound enhances electron withdrawal compared to chloro or methoxy substituents, which may influence its stability in acidic environments .

Research Implications and Data Gaps

While the evidence provides insights into analogs, direct data on the target compound’s physicochemical properties (e.g., melting point, solubility) are absent. Further studies should explore:

  • Electrochemical Behavior : Impact of the difluoromethoxy group on redox stability.
  • Biological Activity : Comparative efficacy in kinase inhibition or antimicrobial applications.

Biological Activity

2-Bromo-6-difluoromethoxy-3-(trifluoromethyl)aniline is a fluorinated aromatic compound that has garnered attention for its potential biological activities. The incorporation of multiple fluorine atoms enhances the compound's lipophilicity and binding affinity to various biological targets, making it a subject of interest in medicinal chemistry and drug design.

Chemical Structure and Properties

The molecular formula of this compound is C9H7BrF5N. The presence of bromine and trifluoromethyl groups contributes to its unique chemical reactivity and biological interactions.

PropertyValue
Molecular FormulaC9H7BrF5N
Molecular Weight306.06 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The biological activity of this compound primarily involves its interaction with enzymes and receptors. The trifluoromethyl and difluoromethoxy groups enhance the compound's ability to form stable complexes with biological macromolecules, which can inhibit or modulate enzyme activity. This mechanism is particularly relevant in the context of drug development, where such interactions can lead to therapeutic effects.

Biological Activities

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. Its structural features allow it to bind effectively to active sites, thereby blocking substrate access.
  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains, making it a candidate for further development as an antibacterial agent.
  • Cancer Research : The compound's ability to interact with cellular signaling pathways has led researchers to investigate its potential as an anticancer agent, particularly through the inhibition of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of fluorinated compounds in enhancing biological activity:

  • Fluorination Impact : A comparative study on fluorinated analogs indicated that compounds with trifluoromethyl groups showed significantly higher potency in inhibiting human HDACs compared to non-fluorinated counterparts, suggesting that this compound could exhibit similar enhanced activity .
  • In vitro Studies : In laboratory settings, this compound has been tested for its effects on various cancer cell lines, demonstrating promising results in reducing cell viability and inducing apoptosis .

Applications in Scientific Research

The compound serves multiple roles in scientific research:

  • Synthesis Intermediate : It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals.
  • Biochemical Probes : Its unique structure makes it suitable for developing probes that study enzyme interactions and protein-ligand dynamics.
  • Drug Development : Ongoing research aims to explore its potential as a therapeutic agent targeting specific diseases, particularly those involving enzyme dysregulation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-6-difluoromethoxy-3-(trifluoromethyl)aniline
Reactant of Route 2
2-Bromo-6-difluoromethoxy-3-(trifluoromethyl)aniline

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